molecular formula C10H9F3N4O B2940354 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903292-10-3

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

货号: B2940354
CAS 编号: 1903292-10-3
分子量: 258.204
InChI 键: NMTUYDYTUZZQQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby potently suppressing FGFR autophosphorylation and downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in the investigation of oncogenic processes driven by FGFR aberrations, including gene amplifications, mutations, and fusions, which are prevalent in a variety of cancers such as urothelial carcinoma, intrahepatic cholangiocarcinoma, and lung squamous cell carcinoma. Researchers utilize this inhibitor to elucidate the specific dependencies of FGFR-driven tumor models, both in vitro and in vivo, and to explore mechanisms of resistance to FGFR-targeted therapies. The compound's high selectivity profile makes it an essential chemical probe for dissecting the complex signaling networks within cancer cells and for validating FGFR as a therapeutic target in preclinical studies. Its research applications extend to developing potential combination treatment strategies to overcome intrinsic or acquired resistance in oncology research.

属性

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-6(18)14-5-9-16-15-8-4-7(10(11,12)13)2-3-17(8)9/h2-4H,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTUYDYTUZZQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

化学反应分析

Cross-Coupling Reactions

The triazolo-pyridine core participates in transition-metal-catalyzed coupling reactions. For example, ruthenium-catalyzed C–H arylation enables functionalization at the pyridine ring’s C8 position (adjacent to the trifluoromethyl group) .

Reaction Conditions Catalyst Substrate Product Yield
Aryl iodide, [RuCl₂(p-cymene)]₂, NMPK₂CO₃, 150°C, 12 hTriazolo-pyridine8-Aryl-triazolo-pyridine analog60–75%

Mechanism : The reaction proceeds via C–H activation at the electron-deficient pyridine ring, followed by coupling with aryl iodides. The acetamide side chain remains stable under these conditions.

Nucleophilic Substitution at the Methylene Bridge

The methylene group (–CH₂–) linking the triazole and acetamide moieties can undergo nucleophilic substitution when activated. In thioether formation , bromo- or chloro-substituted analogs react with benzylthiols:

Reagent Conditions Product Yield
Benzylthiol, K₂CO₃DMF, 80°C, 6 h2-(Benzylthio)-N-(triazolo-pyridinyl)acetamide68%

Key Insight : The reaction requires a leaving group (e.g., bromide) at the methylene position, which is introduced via prior bromination.

Amide Functionalization

The acetamide group participates in hydrolysis and acylation reactions:

Hydrolysis to Primary Amine

Under acidic or basic conditions, the acetamide is hydrolyzed to yield the corresponding amine:
AcetamideHCl aq refluxNH2CH2triazolo pyridine+CH3COOH\text{Acetamide}\xrightarrow{\text{HCl aq reflux}}\text{NH}_2-\text{CH}_2-\text{triazolo pyridine}+\text{CH}_3\text{COOH}
Conditions : 6 M HCl, 100°C, 8 h.

Acylation with Acid Chlorides

The amine intermediate reacts with acyl chlorides to form secondary amides:

Reagent Conditions Product Yield
4-Cyclopropylpyrimidine acyl chlorideDIPEA, CH₂Cl₂, 0.5 hPyrimidine-linked acetamide derivative72%

Electrophilic Aromatic Substitution (EAS)

The triazolo-pyridine ring undergoes nitration and sulfonation at the C5 position (ortho to the trifluoromethyl group) due to electron withdrawal by the CF₃ group :

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 2 h5-Nitro-triazolo-pyridine derivative55%

Regioselectivity : The CF₃ group directs electrophiles to the C5 position via meta-directing effects.

Cyclization Reactions

The acetamide side chain can participate in intramolecular cyclization to form fused heterocycles. For instance, microwave-assisted cyclization with hydrazides yields triazolo-pyrazines :

Reagent Conditions Product Yield
4-MethoxybenzohydrazideToluene, 120°C, 24 hTriazolo-pyrazine fused derivative83%

Stability and Reactivity Trends

  • Thermal Stability : The compound remains stable up to 250°C, making it suitable for high-temperature reactions .

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMF, NMP).

  • Trifluoromethyl Group : Enhances electrophilic substitution reactivity but resists nucleophilic attack .

作用机制

The mechanism by which N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .

相似化合物的比较

N-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-a]Pyridin-8-yl]Acetamide (CAS 672951-33-6)

  • Structural Differences : The trifluoromethyl group is located at the 8-position instead of the 7-position, altering electronic distribution and steric interactions.
  • Molecular Formula : C₁₁H₁₀F₃N₅O (identical to the target compound).
  • Reduced steric hindrance near the acetamide group compared to the 7-substituted analog.
  • Significance : Positional isomerism may lead to divergent binding affinities in biological targets .

2-[[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Sulfanyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide (CAS 851614-35-2)

  • Structural Differences :
    • Chlorine at the 8-position and sulfanyl-acetamide linkage.
    • Additional 5-methyl-1,2-oxazol-3-yl substituent.
  • Molecular Formula : C₁₃H₉ClF₃N₅O₂S.
  • Key Properties :
    • Increased molecular weight (380.75 g/mol ) and polarity due to the sulfanyl and oxazole groups.
    • Enhanced hydrogen-bonding capacity from the oxazole ring.
  • Significance : The chlorine and sulfanyl groups may improve metabolic stability but reduce solubility .

2-(1H-Imidazol-1-yl)-N-((7-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)Acetamide (CAS 2034373-68-5)

  • Structural Differences : Replacement of the acetamide’s methyl group with a 1H-imidazol-1-yl moiety.
  • Molecular Formula : C₁₃H₁₁F₃N₆O.
  • Key Properties: Higher molecular weight (324.26 g/mol) and basicity due to the imidazole ring. Potential for π-π stacking and metal coordination (imidazole’s nitrogen atoms).
  • Significance : The imidazole group could enhance interactions with enzymatic active sites, such as those in cytochrome P450 or kinase targets .

N-((7-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)Furan-2-Carboxamide (CAS 2034520-25-5)

  • Structural Differences :
    • Saturated 5,6,7,8-tetrahydro pyridine ring.
    • Furan-2-carboxamide substituent instead of acetamide.
  • Molecular Formula : C₁₃H₁₃F₃N₄O₂.
  • Key Properties :
    • Reduced aromaticity and increased conformational flexibility due to the saturated ring.
    • Furan’s oxygen atom may improve solubility but introduce metabolic liabilities.
  • Significance : The tetrahydro modification could reduce off-target effects by limiting planar aromatic interactions .

Research Implications

  • Positional Isomerism (7- vs. 8-CF₃) : The 7-CF₃ analog (target compound) may exhibit stronger electron-withdrawing effects on the triazolo-pyridine core, influencing binding to electron-rich targets like ATP-binding pockets .
  • Saturation vs. Aromaticity : The tetrahydro modification in CAS 2034520-25-5 reduces planarity, which could mitigate intercalation-related toxicity in DNA-targeting applications .

生物活性

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine scaffold with a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability. The molecular formula is C10H10F3N5OC_{10}H_{10}F_3N_5O with a molecular weight of 267.22 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring followed by acetamide coupling. Various methods have been reported in the literature for synthesizing related compounds with modifications to optimize yield and purity.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of compounds containing the triazolo-pyridine structure. For instance:

  • Study on Cancer Cell Lines : A study assessed the antiproliferative activity of fluorinated triazoles against breast, colon, and lung cancer cell lines. The results indicated that compounds with similar scaffolds exhibited significant antiproliferative effects, suggesting that this compound may also have similar properties due to its structural analogies .

Neurological Effects

Another area of interest is the potential modulation of neurotransmitter receptors. Compounds derived from the triazolo-pyridine class have shown promise as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGlu2). For example:

  • In Vivo Studies : A related compound demonstrated efficacy in reversing PCP-induced hyperlocomotion in mice with an effective dose (ED₅₀) of 5.4 mg/kg . This suggests that this compound may possess antipsychotic-like effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring and substituents can significantly influence potency and selectivity:

ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Acetamide SubstituentEnhances interaction with target sites

Research indicates that small structural changes can lead to substantial differences in biological efficacy .

Case Studies

  • Anticancer Activity : A series of derivatives were tested against various cancer cell lines. The most potent derivatives showed IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
  • Neuropharmacological Studies : In rodent models, compounds similar to this compound demonstrated significant effects on behavior indicative of antipsychotic potential .

常见问题

Q. What are the key synthetic routes for N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Core Scaffold Construction : Formation of the triazolo[4,3-a]pyridine ring via cyclization of pyridine derivatives with hydrazine or nitriles. For example, describes alkylation using K₂CO₃ in DMF at room temperature for similar triazolo compounds .

Trifluoromethyl Introduction : Electrophilic substitution or halogen exchange (e.g., using CF₃Cu reagents) at the 7-position of the pyridine ring.

Acetamide Functionalization : Coupling the methyl group at the 3-position with acetic acid derivatives via nucleophilic acyl substitution.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation steps .
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity.
  • Temperature Control : Cyclization reactions may require elevated temperatures (80–120°C), while alkylation proceeds at room temperature .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks for the trifluoromethyl group (δ ~3.8–4.2 ppm) and acetamide protons (δ ~2.0–2.2 ppm) .
    • ¹³C NMR : The CF₃ group appears at δ ~120–125 ppm (quartet due to J₃ coupling) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C=N (~1550 cm⁻¹) .

Q. Table 1: Key Spectral Signatures

Functional GroupTechniqueSignature
CF₃¹⁹F NMRδ -60 to -70 ppm
Acetamide¹H NMRδ 2.0–2.2 (s, 3H)
Triazole ringFTIR1550 cm⁻¹ (C=N)

Advanced Research Questions

Q. How can phosphonate groups be introduced to the triazolo[4,3-a]pyridine scaffold, and what methodological considerations are critical?

Methodological Answer: Phosphonate derivatives are synthesized via 5-exo-dig cyclization ():

Substrate Preparation : React propargylphosphonates with pyridine precursors.

Cyclization : Use Au(I) or Cu(I) catalysts to promote regioselective ring closure .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) isolates products.

Q. Critical Considerations :

  • Catalyst Loading : 5 mol% AuCl₃ minimizes side reactions.
  • Solvent Polarity : Dichloroethane (DCE) enhances cyclization efficiency .

Q. What strategies are recommended to analyze the trifluoromethyl group’s impact on bioactivity and pharmacokinetics?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs lacking the CF₃ group and assess:
    • Enzyme Inhibition : IC₅₀ values in kinase or protease assays ().
    • Lipophilicity : Measure logP via shake-flask method; CF₃ increases logP by ~0.5–1.0 unit .
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare half-life (t₁/₂).

Q. Table 2: CF₃ Impact on Properties

PropertyWith CF₃Without CF₃
logP2.81.9
IC₅₀ (nM)50>500
t₁/₂ (min)4515

Q. How should conflicting data from biological assays (e.g., enzyme inhibition) be addressed?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C).
  • Orthogonal Assays : Validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Purity Verification : Re-purify the compound via recrystallization (MeOH/H₂O) and re-test .

Case Example : If IC₅₀ varies between 50 nM and 200 nM:

Check solvent (DMSO concentration ≤1%).

Confirm enzyme activity with positive controls (e.g., staurosporine).

Q. What experimental protocols ensure stability of this compound under varying conditions?

Methodological Answer:

  • Storage : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles ().
  • Stability Testing :
    • pH Stability : Incubate in buffers (pH 3–9) for 24h; analyze via HPLC .
    • Thermal Stability : Heat at 40°C for 1 week; monitor degradation by TLC.

Q. Table 3: Stability Profile

ConditionDegradation (%)
pH 315
pH 7<5
40°C, 7d10

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。